7-Chlorohept-1-yne
Overview
Description
7-Chlorohept-1-yne is an organic compound with the molecular formula C7H11Cl. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom attached to the seventh carbon of the hept-1-yne chain. The presence of both a triple bond and a chlorine atom makes it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chlorohept-1-yne can be synthesized through various methods. One common approach involves the reaction of 6-heptyn-1-ol with thionyl chloride (SOCl2) to replace the hydroxyl group with a chlorine atom. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the chlorination of hept-1-yne using chlorine gas in the presence of a catalyst. This method allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Chlorohept-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form hept-1-yne-7-ol.
Addition Reactions: The triple bond can participate in addition reactions with hydrogen halides, hydrogen gas, and other electrophiles.
Oxidation Reactions: The triple bond can be oxidized to form diketones or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Hept-1-yne-7-ol.
Addition: 7-chloroheptane.
Oxidation: Heptane-1,7-dione or heptanoic acid.
Scientific Research Applications
7-Chlorohept-1-yne has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-chlorohept-1-yne depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In addition reactions, the triple bond reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule. The molecular targets and pathways involved vary depending on the specific application and the nature of the reaction .
Comparison with Similar Compounds
1-Chlorohept-1-yne: Similar structure but with the chlorine atom attached to the first carbon.
7-Bromohept-1-yne: Similar structure but with a bromine atom instead of chlorine.
Hept-1-yne: Lacks the halogen atom, making it less reactive in certain types of reactions.
Uniqueness: 7-Chlorohept-1-yne is unique due to the presence of both a chlorine atom and a triple bond, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
IUPAC Name |
7-chlorohept-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl/c1-2-3-4-5-6-7-8/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURUSBTPUNQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297452 | |
Record name | 7-chlorohept-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18804-36-9 | |
Record name | NSC116031 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chlorohept-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chlorohept-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to 7-chlorohept-1-yne during flash vacuum pyrolysis over magnesium?
A1: According to the research, this compound undergoes cyclization when subjected to flash vacuum pyrolysis over magnesium. [] This reaction yields methylenecycloalkanes and methylenecycloalkynes. [] The researchers propose that this process occurs not through free gas-phase radicals, but rather via surface-adsorbed organometallic species. []
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